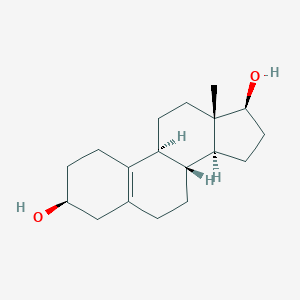
Tetrachlorobisphenol A
描述
印楝素是一种生物活性化合物,属于芸香内酯类,主要存在于印楝树(Azadirachta indica)的种子中。 它是一种高度氧化的四降萜类化合物,具有复杂的分子结构,包括多个含氧官能团,如烯醇醚、缩醛、半缩醛、四取代环氧化物和多种羧酸酯 。印楝素以其强效的杀虫特性而闻名,使其成为一种宝贵的天然杀虫剂。
准备方法
合成路线和反应条件: 由于印楝素的复杂分子结构,包括 16 个立体异构中心,因此其合成极具挑战性。 剑桥大学 Steven Ley 的研究小组在 2007 年首次实现了印楝素的全合成 。这种合成采用了一种接力方法,其中在小规模下合成了一个高度官能化的十氢萘中间体,然后从天然产物中衍生出来,用于克级操作。
工业生产方法: 印楝素的工业生产通常涉及从印楝种子中提取。种子使用乙醇或甲醇等溶剂进行处理,以提取活性化合物。 然后使用固相萃取和液相色谱等技术对提取物进行纯化 。最终产品通常被配制成各种杀虫剂产品。
化学反应分析
反应类型: 印楝素经历几种类型的化学反应,包括:
氧化: 印楝素可以被氧化形成各种氧化衍生物。
还原: 还原反应可以改变印楝素中存在的官能团。
取代: 取代反应可以在印楝素分子的不同位置发生。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 各种亲核试剂可用于取代反应。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化会导致形成更多氧化的芸香内酯衍生物 。
科学研究应用
印楝素具有广泛的科学研究应用:
化学: 它被用作研究复杂天然产物合成的模型化合物。
生物学: 印楝素被研究用于其对昆虫生理和行为的影响。
作用机制
印楝素主要通过干扰昆虫的内分泌系统发挥作用。它作为一种昆虫生长调节剂,通过拮抗蜕皮激素和保幼激素的活性发挥作用。 这是通过减少脑神经分泌体复合体分泌的促胸腺激素和保幼激素释放激素来实现的 。 此外,印楝素会影响昆虫大脑中神经肽的产生,从而抑制生长和发育 。
相似化合物的比较
印楝素经常与其他存在于印楝中的芸香内酯进行比较,例如印楝素和萨拉宁。 虽然所有这些化合物都表现出杀虫特性,但印楝素由于其更高的效力和更广泛的活性范围而独一无二 。其他类似化合物包括:
印楝素: 以其抗炎和抗菌特性而闻名。
萨拉宁: 表现出杀虫和拒食特性。
印楝素的独特性在于其复杂的结构和多方面的作用方式,使其成为一种高效且通用的天然杀虫剂。
属性
IUPAC Name |
2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYTERUKNKOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021770 | |
| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from acetic acid | |
CAS No. |
79-95-8 | |
| Record name | Tetrachlorobisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorodian | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrachlorodian | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6,6'-tetrachloro-4,4'-isopropylidenediphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROBISPHENOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO0P9ET4BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
136 °C | |
| Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with Tetrachlorobisphenol A?
A1: this compound (TCBPA) is a halogenated bisphenol A analog primarily used as a flame retardant. Its widespread use has led to its detection in various environmental matrices, raising concerns about its potential impact on human and animal health. [] TCBPA can leach from landfills into surrounding environments, especially when bound to humic acids, which increases its solubility. [] Furthermore, rudimentary thermal processes used in e-waste recycling in developing countries can convert TCBPA and related compounds into highly toxic halogenated dioxins and furans. []
Q2: How persistent is TCBPA in the environment?
A2: While TCBPA can be biotransformed in anoxic estuarine sediments, mainly under methanogenic and sulfate-reducing conditions, this process can lead to the accumulation of a persistent dichlorinated bisphenol A isomer. [] This suggests that TCBPA may persist in certain environments and potentially bioaccumulate in organisms.
Q3: What are the known toxicological effects of TCBPA?
A3: TCBPA exposure has been linked to several toxicological concerns. Studies have shown that it can cause:
- Endocrine disruption: TCBPA exhibits estrogenic activity and can act as an antagonist to thyroid hormone, potentially disrupting development and metabolism. [, , , ]
- Cytotoxicity: TCBPA exposure can induce cell death in rat hepatocytes, potentially through mitochondrial dysfunction and lipid peroxidation. []
- Liver damage: In vivo studies have shown that TCBPA can cause liver tissue damage. []
- Developmental neurotoxicity: TCBPA can interfere with the NOTCH and WNT pathways during early neural development, potentially leading to developmental defects. []
Q4: What are the primary molecular targets of TCBPA?
A4: TCBPA interacts with several important biological targets, including:
- Peroxisome proliferator-activated receptor γ (PPARγ): TCBPA acts as an agonist of PPARγ, potentially contributing to obesity and metabolic disorders. [, ] This activation has been observed in human, zebrafish, and Xenopus PPARγ. []
- Estrogen receptors (ERs): TCBPA exhibits estrogenic activity by binding to and activating ERα and ERβ, albeit with lower potency compared to bisphenol A. [, , , , , ] The presence of halogen substituents influences its binding affinity and activity on ER subtypes. [, ]
- Androgen receptor (AR): Some studies suggest that TCBPA may act as an AR antagonist, although further research is needed to confirm this finding. []
- Protein disulfide isomerase (PDI): TCBPA can inhibit both the T3-binding activity and isomerase activity of PDI, potentially affecting protein folding and thyroid hormone signaling. []
Q5: How does TCBPA interact with PPARγ and what are the downstream effects?
A5: TCBPA binds to the ligand-binding pocket of PPARγ, inducing a conformational change that leads to its activation. [] This activation can promote adipocyte differentiation and disrupt lipid and carbohydrate homeostasis, potentially contributing to obesity and metabolic disorders. [, ] The brominated analogs of BPA, particularly TCBPA, show a greater capability to activate PPARγ compared to their less halogenated counterparts. []
Q6: How does TCBPA affect cell proliferation in different cell types?
A6: TCBPA exhibits contrasting effects on cell proliferation depending on the cell type:
- Liver cancer cells: TCBPA promotes the proliferation of liver cancer cells, potentially through NLRP3-mediated inflammation and epithelial-mesenchymal transition. []
- Normal liver cells: TCBPA inhibits the proliferation of normal liver cells, inducing cell pyroptosis through the NLRP3 inflammasome pathway. []
Q7: How do halogen substitutions influence the activity of bisphenol A analogs?
A7: Halogen substitutions, particularly bromination and chlorination, significantly impact the biological activity of bisphenol A analogs:
- Estrogenic activity: The degree of halogenation influences the estrogenic potency of BPA analogs. TCBPA, with its chlorine substitutions, exhibits estrogenic activity, although generally lower than BPA. [, , , , , ]
- PPARγ activation: Bulkier halogenated BPA analogs, such as TCBPA, show a higher capability to activate PPARγ compared to their less halogenated counterparts. []
- Thyroid hormone disruption: Halogenated BPAs, including TCBPA, can exhibit thyroid hormone-disrupting activity. [, ] The presence of halogens adjacent to the hydroxyl group is essential for this activity. []
- Binding to serum albumins: Halogenated bisphenols, such as TCBPA, exhibit enhanced binding affinity to serum albumins (HSA and BSA) compared to BPA. [] This interaction is primarily driven by hydrophobic interactions, suggesting that halogen substitutions increase the hydrophobicity of these compounds. []
Q8: What analytical techniques are commonly used to detect and quantify TCBPA in environmental and biological samples?
A8: Several analytical techniques are employed for the detection and quantification of TCBPA:
- Gas chromatography–mass spectrometry (GC-MS): This technique, often coupled with matrix solid-phase dispersion (MSPD) or vortex-homogenized MSPD, is used to extract and analyze TCBPA in complex matrices like seafood, sewage sludge, and sediments. [, ]
- High-performance liquid chromatography (HPLC): Often coupled with tandem mass spectrometry (HPLC-MS/MS) or ultraviolet detection, HPLC is widely used for analyzing TCBPA in various matrices, including water, urine, and dust. [, , , , , ]
- Solid-phase extraction (SPE): This technique is often used as a pre-concentration and clean-up step before HPLC or LC-MS/MS analysis, allowing for the detection of TCBPA at trace levels in environmental water samples. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)









